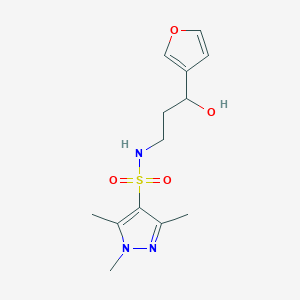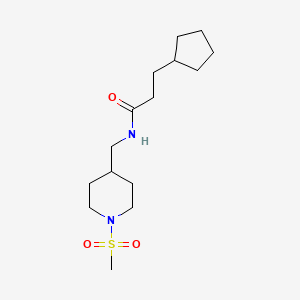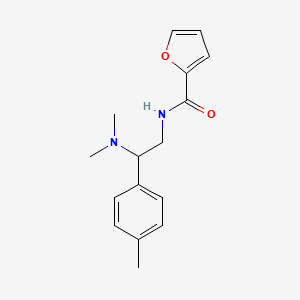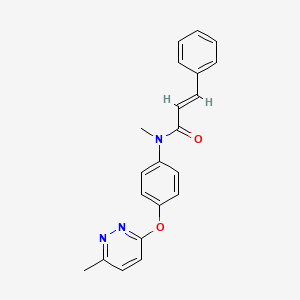
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Cinnamamide derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. A study on a series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives highlighted the design, synthesis, and systematic modification of these compounds to explore the structure-activity relationship against tuberculosis. One compound, in particular, exhibited promising antitubercular activity, suggesting the potential of cinnamamide derivatives in tuberculosis treatment strategies (Patel & Telvekar, 2014).
Anticonvulsant Properties
Cinnamamide derivatives have shown significant anticonvulsant activity in various rodent models of seizures. The structure-activity relationship studies among these derivatives indicate that specific substitutions on the phenyl ring enhance anticonvulsant efficacy, pointing towards their potential in developing new antiepileptic drugs (Gunia-Krzyżak et al., 2017).
Neuroprotective Effects
Some cinnamamide derivatives have been synthesized and characterized, demonstrating effective activities against neurotoxicity induced by glutamine in PC12 cells. This suggests their potential role in protecting against cerebral infarction and other neurodegenerative conditions (Zhong et al., 2018).
α-Glucosidase Inhibitory Activities
Research has also extended into the modification of cinnamic acid derivatives to evaluate their α-glucosidase inhibitory effects. This work focuses on amide derivatives of cinnamates, exploring their potential antidiabetic activities through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion (Ernawati et al., 2020).
Synthesis and Catalysis
Cinnamamide derivatives have also been investigated for their roles in synthesis and catalysis. For instance, a study developed a highly efficient method for synthesizing cinnamamides from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM under continuous-flow microreactors. This highlights the versatility of cinnamamide derivatives in chemical synthesis, offering rapid and economical strategies for producing a broad range of compounds (Du et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-16-8-14-20(23-22-16)26-19-12-10-18(11-13-19)24(2)21(25)15-9-17-6-4-3-5-7-17/h3-15H,1-2H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXDTHZUDMDAR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

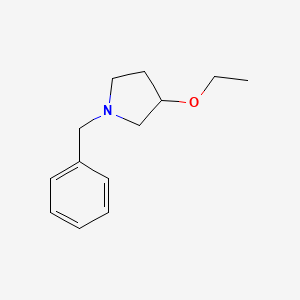
![N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2558452.png)
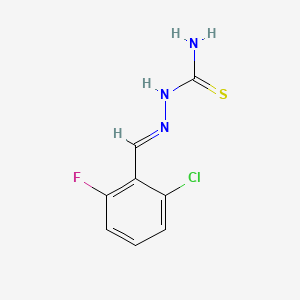
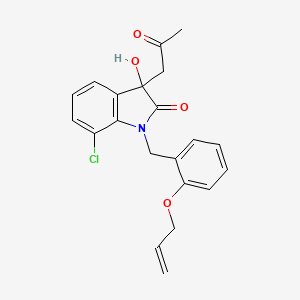
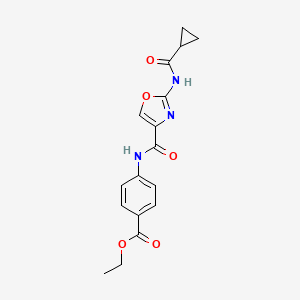
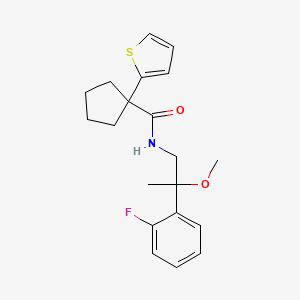
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2558459.png)
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2558461.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)
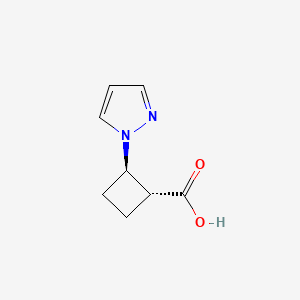
![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)
